molecular formula C11H16Cl2N2 B12775092 (+-)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride CAS No. 142469-56-5

(+-)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride

Cat. No.: B12775092
CAS No.: 142469-56-5
M. Wt: 247.16 g/mol
InChI Key: ODRPBLRITMHXDL-UHFFFAOYSA-N
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Description

(±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a 4-chlorophenyl group attached to a pyrrolidine ring, with a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine ring.

    Introduction of the Methanamine Group: The methanamine group is added through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

In industrial settings, the production of (±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine Hydrochloride: Shares the 4-chlorophenyl group but has a piperazine ring instead of a pyrrolidine ring.

    4-Chlorophenylhydrazine Hydrochloride: Contains the 4-chlorophenyl group but has a hydrazine moiety.

Uniqueness

(±)-1-(4-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific combination of the pyrrolidine ring and the methanamine group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

142469-56-5

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

[1-(4-chlorophenyl)pyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H15ClN2.ClH/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13;/h3-6,11H,1-2,7-8,13H2;1H

InChI Key

ODRPBLRITMHXDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)Cl)CN.Cl

Origin of Product

United States

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